S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane
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Overview
Description
The compound “S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane” is a complex organic molecule with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions to ensure the correct formation of the desired product. The synthetic route typically begins with the preparation of the core structure, followed by the sequential addition of functional groups. Key steps may include:
Formation of the core structure: This involves the use of specific starting materials and catalysts to create the basic framework of the molecule.
Functional group addition: Various reagents are used to introduce the amino, hydroxyl, and phosphonooxy groups. This may involve reactions such as nucleophilic substitution, esterification, and phosphorylation.
Final assembly: The final step involves the coupling of the core structure with the (Z)-tetracos-15-enethioate moiety, often using a coupling agent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency and purity. This may include:
Optimization of reaction conditions: Adjusting temperature, pressure, and reaction time to maximize yield and minimize by-products.
Use of continuous flow reactors: To enhance efficiency and control over the reaction process.
Purification techniques: Employing methods such as chromatography and crystallization to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form amines.
Substitution: The phosphonooxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new phosphonooxy derivatives.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, the amino and phosphonooxy groups may interact with active sites on enzymes, inhibiting or enhancing their function.
Comparison with Similar Compounds
Similar Compounds
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane: Similar in structure but with variations in the functional groups.
Sulfur compounds: Compounds containing sulfur, such as sulfur hexafluoride or sulfur dichloride, which share some chemical properties but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C45H89N10O17P3S |
---|---|
Molecular Weight |
1167.2 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane |
InChI |
InChI=1S/C45H80N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52;;;/h11-12,32-34,38-40,44,55-56H,4-10,13-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60);3*1H3/b12-11-;;;/t34-,38+,39?,40+,44-;;;/m1.../s1 |
InChI Key |
UAIPAWBQHXNXER-HZEPSSFQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
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